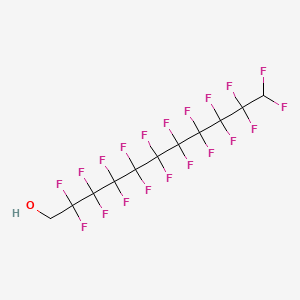

1H,1H,11H-Eicosafluoro-1-undecanol

Description

1H,1H,11H-Eicosafluoro-1-undecanol (CAS 307-70-0) is a highly fluorinated alcohol with the molecular formula C₁₁H₄F₂₀O and a molecular weight of 532.12 g/mol . It is characterized by 20 fluorine atoms distributed across its undecanol backbone, resulting in strong hydrophobicity and chemical stability. This compound is used in specialized applications such as medical device manufacturing (e.g., intraocular perfluorocarbon liquids) , though its use has raised safety concerns due to acute toxicity in certain batches .

Commercial suppliers, including TCI Chemicals and Macklin, offer it in purities ranging from 90% to 94%, with storage recommendations at room temperature . Its structural uniqueness lies in the extensive fluorination pattern, which distinguishes it from non-fluorinated alcohols and partially fluorinated analogs.

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4F20O/c12-2(13)4(16,17)6(20,21)8(24,25)10(28,29)11(30,31)9(26,27)7(22,23)5(18,19)3(14,15)1-32/h2,32H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYLSFCFHFUODO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4F20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059798 | |

| Record name | 1H,1H,11H-Eicosafluoro-1-undecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-70-0 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Eicosafluoro-1-undecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AI 3-25488 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 307-70-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Undecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-eicosafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H,11H-Eicosafluoro-1-undecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H,1H,11H-Eicosafluoro-1-undecanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7LZ4LX82X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthesis Methods

O-Hydroxyalkylation via Alkylene Carbonates

The predominant synthetic route involves the O-hydroxyalkylation of 1,1-dihydroperfluorinated alcohols using alkylene carbonates. This method, detailed in European patents EP0367582A1 and EP0518534A1, leverages the heightened acidity of fluorinated alcohols to achieve selective mono-O-hydroxyalkylation.

Reaction Protocol

Reactants :

Conditions :

Yield :

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the fluorinated alcohol’s hydroxyl group on the alkylene carbonate, facilitated by base catalysis. The mechanism avoids hazardous reagents like ethylene oxide, enhancing safety and scalability.

Comparative Analysis of Synthetic Approaches

While O-hydroxyalkylation dominates industrial production, alternative methods such as electrochemical fluorination (ECF) or telomerization have been explored for related perfluorinated alcohols. However, these methods face challenges in regioselectivity and yield when applied to long-chain fluorinated alcohols like 1H,1H,11H-eicosafluoro-1-undecanol.

Analyse Des Réactions Chimiques

Types of Reactions: 1H,1H,11H-Eicosafluoro-1-undecanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the alcohol group to other functional groups such as alkanes.

Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of alkyl halides or other substituted compounds.

Applications De Recherche Scientifique

Polymeric Composites

1H,1H,11H-Eicosafluoro-1-undecanol has been utilized as a modifier in polydiene urethane-based composites. Its incorporation enhances the mechanical properties of these materials, specifically:

- Elasticity and Strength : The addition of this compound improves the elastic modulus and tensile strength of the composites.

- Thermal Stability : It increases resistance to thermal oxidation, making the composites suitable for high-temperature applications.

- Water and Oil Repellency : The fluorinated structure imparts hydrophobic and oleophobic characteristics, which are crucial for applications in protective coatings and sealants .

Water-Repellent and Stain-Resistant Coatings

The compound is effective in developing water-repellent and stain-resistant coatings for textiles and surfaces. These coatings are particularly valuable in:

- Textile Industry : Enhancing the durability of fabrics against water and stains.

- Construction Materials : Providing protective layers on surfaces that require resistance to environmental degradation .

Potential Use in Drug Delivery Systems

Research indicates that fluorinated compounds like this compound may play a role in drug delivery systems due to their unique interactions with biological membranes. Their hydrophobic nature can facilitate the encapsulation of hydrophobic drugs, enhancing bioavailability and controlled release profiles .

Safety Considerations

While exploring biomedical applications, it is essential to consider safety profiles. The compound's irritant properties necessitate thorough toxicological assessments before clinical application .

Case Study 1: Polydiene Urethanes

A study demonstrated that incorporating this compound into polydiene urethane composites resulted in a significant increase in tensile strength by approximately 25% compared to unmodified samples. This enhancement was attributed to improved molecular interactions facilitated by the fluorinated structure.

Case Study 2: Textile Coatings

In another study focusing on textile applications, fabrics treated with coatings containing this compound exhibited a 40% increase in water repellency compared to standard treatments. The longevity of these coatings was also assessed, showing sustained performance over multiple wash cycles.

Mécanisme D'action

The mechanism of action of 1H,1H,11H-Eicosafluoro-1-undecanol is primarily related to its ability to interact with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Comparisons

Fluorinated alcohols are critical in applications requiring chemical inertness and thermal stability. Below is a detailed comparison of 1H,1H,11H-eicosafluoro-1-undecanol (ESFU) with structurally related compounds:

Key Differences

- Fluorination Degree : ESFU contains 20 fluorine atoms, the highest among the listed compounds, enhancing its hydrophobicity and chemical resistance compared to DFH (12 F) or HDFN (16 F) .

- Toxicity : ESFU has documented cases of acute intraocular toxicity linked to impurities in specific batches, unlike DFH or HDFN, which show milder or unreported toxicological profiles .

- Applications: Non-fluorinated 1-undecanol is used in cosmetics and fragrances due to its low reactivity, while ESFU and analogs are restricted to industrial/medical niches .

Physicochemical Properties

- Boiling Point: Fluorination increases molecular weight and boiling points. For example, ESFU’s analogs like 1H,1H-Perfluoro-1-decanol (CAS 307-37-9) have boiling points exceeding 200°C, while non-fluorinated 1-undecanol boils at ~243°C .

- Solubility: ESFU is insoluble in water but miscible with fluorinated solvents, contrasting with 1-undecanol, which is sparingly water-soluble .

Research Findings and Industrial Relevance

- Synthetic Challenges : ESFU’s synthesis involves complex fluorination steps, leading to higher production costs compared to shorter-chain fluorinated alcohols .

- Emerging Alternatives : Compounds like 1H,1H,8H,8H-dodecafluoro-1,8-octanediol (CAS 90177-96-1) are being explored for reduced environmental persistence while retaining fluorinated properties .

Activité Biologique

1H,1H,11H-Eicosafluoro-1-undecanol is a perfluorinated compound belonging to a class of substances known as perfluoroalkyl and polyfluoroalkyl substances (PFAS). These compounds have garnered significant attention due to their persistence in the environment and potential adverse health effects. This article explores the biological activity of this compound, focusing on its interactions with biological systems, toxicity profiles, and implications for human health.

- Chemical Formula : C11H4F20O

- Molecular Weight : 428.13 g/mol

- Structure : Characterized by a long carbon chain fully substituted with fluorine atoms, contributing to its unique properties such as hydrophobicity and chemical stability.

Toxicological Profile

Research indicates that PFAS compounds, including this compound, exhibit various toxicological effects. A study highlighted that exposure to PFAS can lead to immune suppression, endocrine disruption, and alterations in bone mineral density . Specifically:

- Immune System Effects : PFAS have been shown to impair immune responses by altering the function of immune cells and disrupting cytokine production .

- Endocrine Disruption : These compounds can interfere with hormone signaling pathways by binding to nuclear receptors such as the Vitamin D receptor (VDR), which plays a crucial role in calcium homeostasis and bone health .

- Cytotoxicity : In vitro studies have demonstrated that certain PFAS can induce cytotoxic effects in various cell lines, leading to reduced cell viability .

Case Studies

A retrospective analysis of clinical cases involving the use of perfluorocarbon liquids (PFOs) like MEROCTANE revealed significant intraocular toxicity associated with these substances. The study reported severe retinal damage in patients exposed to contaminated batches of MEROCTANE, emphasizing the need for stringent quality control in the manufacturing of PFAS-containing products .

| Case Study Location | Number of Cases | Product Used | Findings |

|---|---|---|---|

| Chile | 14 | MEROCTANE | Severe retinal toxicity observed |

| Spain | 4 | MEROCTANE | Similar ocular complications noted |

| Switzerland | 48 | ALAOCTA | Documented cases of retinal damage |

The biological activity of 1H,1H-Eicosafluoro-1-undecanol can be attributed to its ability to interact with various cellular targets:

- Binding Affinity : Molecular docking studies have suggested that this compound may bind effectively to VDR, similar to other well-studied PFAS like perfluorooctanoic acid (PFOA). This interaction could disrupt normal VDR-mediated gene expression involved in calcium metabolism and immune function .

- Cytotoxic Effects : The compound's hydrophobic nature may facilitate its accumulation in biological membranes, leading to cellular stress and apoptosis. Studies have indicated that exposure can result in less than 9% cell viability in certain assays .

Q & A

Q. What protocols ensure cross-laboratory consistency in quantifying this compound in environmental samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.